molecular formula C16H17N5S B2449974 methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide CAS No. 339106-41-1

methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide

Cat. No.: B2449974
CAS No.: 339106-41-1
M. Wt: 311.41
InChI Key: ZKAYHIFMFKNTEK-UHFFFAOYSA-N
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Description

Methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a phenyl group, a pyrrolidinyl group, and a sulfide linkage

Preparation Methods

The synthesis of methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Coupling Reactions: Suzuki-Miyaura coupling is a common method used to introduce aryl groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-methylsulfanyl-1-phenyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5S/c1-22-16-18-14(20-9-5-6-10-20)13-11-17-21(15(13)19-16)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAYHIFMFKNTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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